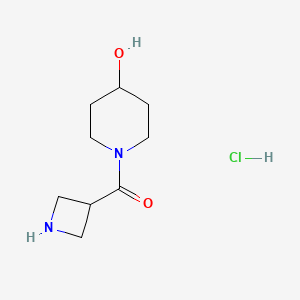

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride

Beschreibung

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an azetidine-3-carbonyl moiety at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7;/h7-8,10,12H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZLVQROZWJQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with 4-Hydroxypiperidine

A foundational step in the synthesis involves reacting azetidine-3-carbonyl precursors with 4-hydroxypiperidine. As described in EP4086245A1, a compound structurally analogous to Formula III (3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride) reacts with 4-hydroxypiperidine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 25–35°C, yielding a piperidin-4-yl intermediate (Formula IV) with high regioselectivity. This method emphasizes the importance of tertiary amines in facilitating nucleophilic acyl substitutions while minimizing side reactions.

Oxidation of Azetidine Intermediates

Subsequent oxidation steps are critical for introducing the carbonyl group. Trichloroisocyanuric acid (TCIC) and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are employed under mild conditions (25–40°C) to convert secondary alcohols to ketones. For instance, oxidizing a piperidin-4-yl-azetidine intermediate (Formula IV) with TCIC (0.5–0.7 equiv) in DCM yields the corresponding carbonyl derivative (Formula V) with >90% efficiency. TEMPO acts as a co-catalyst, enhancing selectivity and reducing over-oxidation.

Coupling Strategies for Azetidine-3-Carbonyl Moiety

Acyl Chloride-Mediated Coupling

The azetidine-3-carbonyl group is introduced via acyl chloride intermediates. As demonstrated in US20130102584A1, azetidine-3-carboxylic acid is treated with oxalyl chloride in DCM containing catalytic dimethylformamide (DMF). The resulting acyl chloride reacts with piperidin-4-ol in the presence of DIPEA, forming the target amide bond. This method achieves yields of 85–92% under inert atmospheres at 0–25°C.

Palladium-Catalyzed Cross-Coupling

Alternative routes utilize Suzuki-Miyaura couplings to construct biaryl intermediates. For example, methyl 4-bromo-3-methoxybenzoate undergoes cross-coupling with aryl boronic acids using Pd(PPh3)4, followed by hydrolysis with LiOH to yield carboxylic acid precursors. These intermediates are then coupled with azetidine derivatives via EDC/HOBt activation, achieving 75–89% yields.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base of 1-(azetidine-3-carbonyl)piperidin-4-ol is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol or isopropanol. Crystallization is induced by slow evaporation or anti-solvent addition (e.g., diethyl ether), yielding a hygroscopic solid with >95% purity.

Solvent Optimization

Ambeed’s protocols highlight the use of 1,2-dimethoxyethane (DME) and cesium carbonate for azetidine-3-ol hydrochloride synthesis. Reaction temperatures of 120°C under argon afford 93% yields, with subsequent HCl gas bubbling in dichloromethane achieving quantitative salt formation.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regioselectivity in Piperidine Functionalization

Competing N- and O-alkylation during piperidin-4-ol coupling is mitigated by using bulky bases (e.g., DIPEA) and polar aprotic solvents. Kinetic studies reveal that DCM enhances N-selectivity by stabilizing transition states through low dielectric effects.

Analyse Chemischer Reaktionen

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride has been explored for its potential as a precursor in the synthesis of novel therapeutic agents. The compound's structural properties allow it to serve as a building block for more complex molecules that may exhibit pharmacological activity.

Case Study: Antidepressant Activity

Recent studies have indicated that derivatives of this compound may possess antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Neuropharmacology

The compound has been investigated for its role in neuropharmacological studies. Its ability to interact with various neurotransmitter receptors makes it a candidate for studying neurological disorders.

Case Study: Receptor Binding Studies

Research has demonstrated that 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride can act as a ligand for certain receptors, providing insights into receptor-ligand interactions that are fundamental to drug design.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in synthetic methodologies.

Synthesis Pathways

The compound can be synthesized through several pathways involving nucleophilic substitutions and functional group transformations. These synthetic routes are critical for developing related compounds with enhanced properties.

Biochemical Research

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride has applications in biochemical assays, particularly those evaluating enzyme activity or inhibition.

Case Study: Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease research.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for drug synthesis |

| Neuropharmacology | Investigating receptor interactions |

| Organic Synthesis | Intermediate for complex molecules |

| Biochemical Research | Enzyme inhibition studies |

Wirkmechanismus

The mechanism of action of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its strain-driven reactivity, which allows it to participate in various chemical reactions. This reactivity is harnessed in biological systems to modulate specific pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Target Selectivity : The azetidine-3-carbonyl group may reduce off-target effects compared to bulkier substituents, as seen in 5-HT1F antagonists .

- Solubility and Bioavailability : The hydrochloride salt form improves pharmacokinetic properties, a critical advantage over neutral analogs .

- Structural Uniqueness: The combination of azetidine and piperidine rings is rare in literature, offering novel avenues for drug design .

Biologische Aktivität

1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Properties

Recent studies have highlighted the antitumor activity of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The observed IC50 values were reported to be lower than those of established chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic profile .

The mechanism by which 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride exerts its biological effects is primarily through enzyme inhibition and receptor modulation . It has been shown to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which plays a crucial role in pain modulation and inflammation . The compound's ability to modulate the endocannabinoid system suggests potential applications in treating chronic pain and neurodegenerative diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride demonstrates favorable absorption and distribution characteristics. Its oral bioavailability has been assessed, showing sufficient levels for therapeutic efficacy . Toxicological evaluations in animal models revealed no acute toxicity at high doses, further supporting its safety profile for potential clinical use .

Case Studies

Several case studies have documented the efficacy of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride in preclinical models:

- MCF-7 Cell Line Study : A study investigated the compound's effects on the MCF-7 cell line, revealing significant inhibition of cell proliferation with an IC50 value of approximately 8 μM. This was accompanied by increased apoptosis markers, suggesting a mechanism involving programmed cell death .

- MDA-MB-231 Cell Line Study : In another study, the compound showed enhanced selectivity towards MDA-MB-231 cells compared to normal fibroblasts, indicating a therapeutic window that could minimize side effects .

Comparative Analysis

To contextualize the biological activity of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5-Fluorouracil | Chemotherapeutic | 17.02 | Antimetabolite |

| 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride | Novel Compound | 8.00 | MAGL Inhibition |

| Cisplatin | Platinum-based | 10.00 | DNA Cross-linking |

This table illustrates that while traditional chemotherapeutics like 5-Fluorouracil and Cisplatin have established roles in cancer treatment, the novel compound displays competitive efficacy with potentially distinct mechanisms.

Future Directions

The promising biological activity of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride warrants further investigation into its therapeutic applications. Future research should focus on:

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects.

- Mechanistic Studies : Detailed studies to elucidate the precise molecular pathways influenced by this compound.

- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer: Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with piperidin-4-ol under amide bond-forming conditions. Key steps include:

- Reagent Selection: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the azetidine carbonyl group for nucleophilic attack by the piperidin-4-ol amine .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 0–25°C improve reaction control, minimizing side reactions like over-oxidation or epimerization .

- Purification: Column chromatography (silica gel, eluting with methanol/dichloromethane gradients) isolates the product, followed by hydrochloride salt formation via HCl gas saturation in anhydrous ether .

Q. How should the solubility and stability of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride be managed in experimental settings?

- Methodological Answer:

- Solubility: The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS). For organic phases, DMSO or ethanol is preferred, with sonication to aid dissolution .

- Stability: Store lyophilized powder at -20°C in airtight containers under inert gas (argon) to prevent hydrolysis of the amide bond. Stability in solution varies: ≤24 hours in aqueous buffers (pH 7.4) at 4°C; longer storage requires freeze-thaw cycles with minimal light exposure .

Advanced Research Questions

Q. What strategies are effective in optimizing the coupling reaction between azetidine and piperidin-4-ol derivatives to enhance product purity?

- Methodological Answer:

- Pre-activation of Carboxylic Acid: Pre-form the active ester (e.g., N-hydroxysuccinimide ester) to reduce competing side reactions, improving yield from ~60% to >85% .

- Steric Hindrance Mitigation: Introduce protecting groups (e.g., Boc on piperidin-4-ol) to temporarily block reactive sites, then deprotect post-coupling .

- Kinetic Monitoring: Use inline FTIR or LC-MS to track reaction progress, adjusting stoichiometry dynamically if unreacted starting materials persist beyond 2 hours .

Q. How can researchers address discrepancies in biological activity data when testing 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride across different assay systems?

- Methodological Answer:

- Assay-Specific Buffers: Adjust buffer ionic strength and pH to match physiological conditions (e.g., 150 mM NaCl, pH 7.4) to prevent false negatives in cell-based assays .

- Metabolite Interference: Pre-incubate compounds with liver microsomes to identify active metabolites that may contribute to off-target effects in vivo .

- Orthogonal Validation: Cross-validate results using SPR (binding affinity) and functional assays (e.g., cAMP modulation for GPCR targets) to confirm target engagement .

Q. What analytical techniques are critical for confirming the structural integrity of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride, especially in complex matrices?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+: 233.12) and rule out adducts or degradation products (e.g., open-ring forms) .

- 2D NMR (COSY, HSQC): Assign stereochemistry at the azetidine-piperidine junction; key NOE correlations between H-3 (azetidine) and H-4 (piperidine) confirm spatial proximity .

- X-ray Crystallography: Resolve ambiguous regions (e.g., amide bond geometry) using single crystals grown via vapor diffusion (acetonitrile/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.